

# An In-depth Technical Guide to the Spectroscopic Data of Calyciphylline A

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## Compound of Interest

Compound Name: Calyciphylline A

Cat. No.: B15591205

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**Calyciphylline A** is a prominent member of the Daphniphyllum alkaloids, a large family of natural products known for their complex polycyclic architectures and interesting biological activities. The intricate structure of **Calyciphylline A**, featuring multiple stereocenters and a caged skeleton, makes its characterization a challenging and critical task for chemists and pharmacologists. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Calyciphylline A**, along with the experimental protocols for their acquisition, to support research and development efforts.

## Chemical Structure

**Calyciphylline A** possesses the molecular formula  $C_{23}H_{31}NO_4$ , as established by high-resolution mass spectrometry.<sup>[1]</sup> Its structure is characterized by a complex hexacyclic framework.

## Spectroscopic Data

The structural elucidation of **Calyciphylline A** relies heavily on one- and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key spectroscopic data.

Table 1:  $^1H$  NMR Spectroscopic Data for **Calyciphylline A**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2a	2.24	m	4.2
2b	0.84	m	
3a	2.51	m	
3b	1.94	m	
OMe	3.80	d	
Me-21	3.03	s	
Me-23	2.99	s	
Me-24	3.11	s	

Note: The complete assignment of all proton signals for **Calyciphylline A** from a single source is not readily available in the public domain. The data presented here is a compilation from related Calyciphylline-type alkaloids and may require further experimental verification for **Calyciphylline A** specifically.[\[2\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Calyciphylline A**

Position	Chemical Shift ( $\delta$ , ppm)
1	182.9
2	73.6
3	98.7
4	63.6
5	174.4
6	175.7
7	175.6
8	48.2
9	48.6
10	47.7
11	46.3
12	220.8
13	45.5
14	47.8
15	72.9
16	32.3
17	32.3
18	42.7
19	42.6
20	42.6
21	30.2
22	33.3
23	23.5

24	22.9
25	37.1
26	26.2
27	23.0
28	20.8
29	20.0

Note: Similar to the  $^1\text{H}$  NMR data, this table represents a composite of data from closely related **Calyciphylline A**-type alkaloids. The precise chemical shifts for **Calyciphylline A** should be confirmed through direct experimental measurement.[\[2\]](#)

Table 3: Mass Spectrometry Data for **Calyciphylline A**

Technique	Ionization Mode	Observed m/z	Calculated m/z	Formula
HR-ESI-MS	Positive	370.2340 $[\text{M}+\text{H}]^+$	370.2375	$\text{C}_{23}\text{H}_{31}\text{NO}_4$

This high-resolution mass spectrometry data confirms the molecular formula of **Calyciphylline A**.[\[3\]](#)

## Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous structural determination of complex natural products like **Calyciphylline A**. Below are detailed methodologies for the key experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400, 500, or 600 MHz.[\[2\]](#)[\[4\]](#)
- Sample Preparation: Samples are prepared by dissolving approximately 1-5 mg of the purified alkaloid in 0.5 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ) or

methanol-d<sub>4</sub> (CD<sub>3</sub>OD).[2] The solution is then transferred to a standard 5 mm NMR tube.

- <sup>1</sup>H NMR Spectroscopy: Proton NMR spectra are acquired with a spectral width of approximately 12 ppm. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl<sub>3</sub> at δ 7.26 ppm).
- <sup>13</sup>C NMR Spectroscopy: Carbon-13 NMR spectra are recorded with a spectral width of around 220 ppm. Chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at δ 77.16 ppm). DEPTQ (Distortionless Enhancement by Polarization Transfer with retention of quaternary carbons) or similar experiments are often used to differentiate between methyl, methylene, methine, and quaternary carbons.
- 2D NMR Spectroscopy: To establish the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is essential. These include:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.

## Mass Spectrometry (MS)

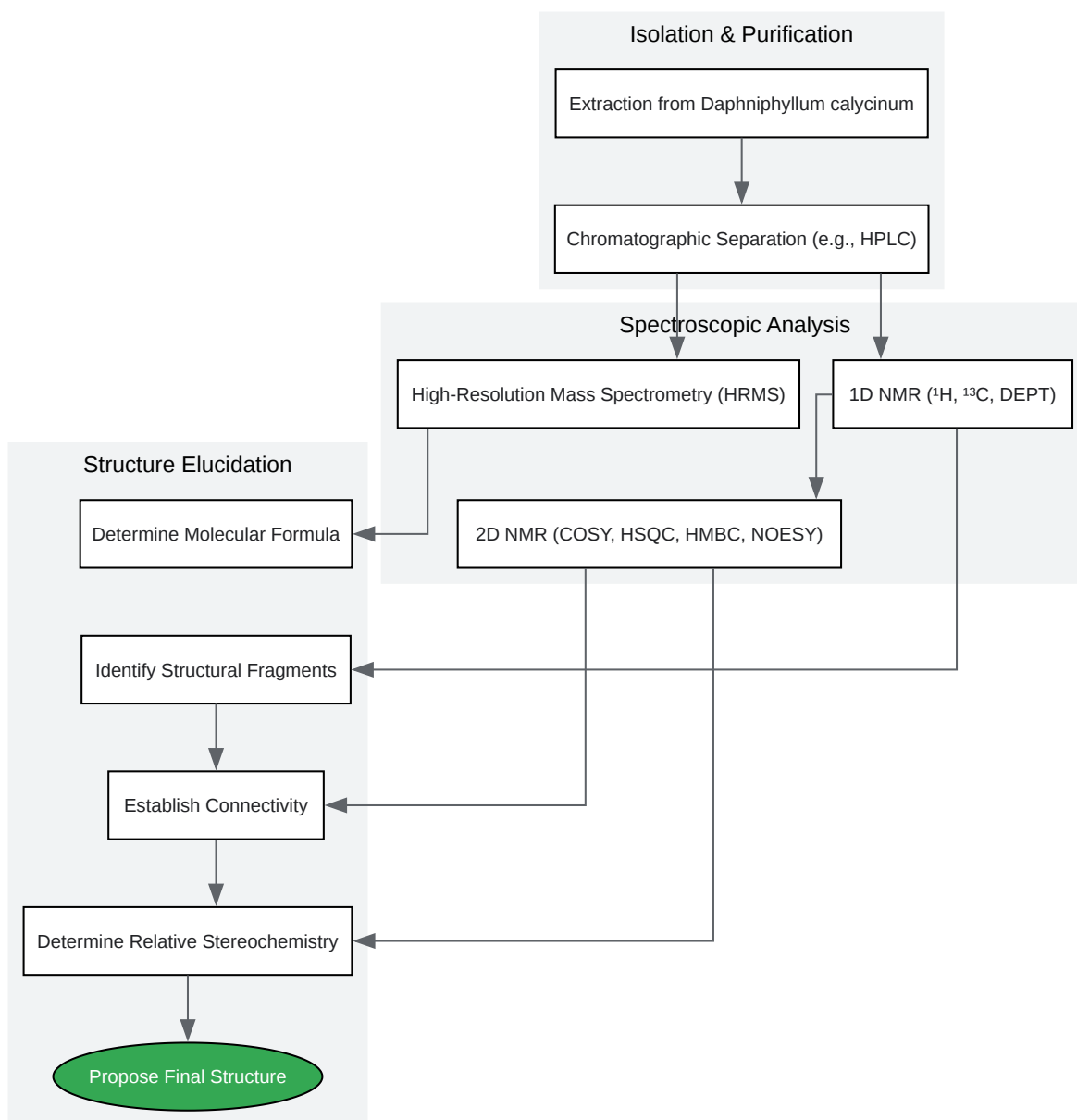
- Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: The mass spectrometer is operated in positive ion mode to observe the protonated molecule [M+H]<sup>+</sup>. The high-resolution capability of the instrument allows for the

determination of the accurate mass, which is used to calculate the elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel natural product like **Calyciphylline A**.

## Workflow for Spectroscopic Analysis of Calyciphylline A

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